![molecular formula C20H24N2O4S B6570231 4-ethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide CAS No. 946298-03-9](/img/structure/B6570231.png)
4-ethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide
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Overview
Description
4-ethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core One common approach is the reduction of quinoline derivatives to form the tetrahydroquinoline structure
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Oxidation: : The sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.
Reduction: : The nitro group, if present, can be reduced to an amine.
Substitution: : The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Typical reducing agents include iron (Fe) and hydrogen gas (H₂).
Substitution: : Nucleophiles such as hydroxide (OH⁻) or halides (Cl⁻, Br⁻) can be used for substitution reactions.
Major Products Formed
Oxidation: : Sulfonic acids or sulfonyl chlorides.
Reduction: : Amines.
Substitution: : Various substituted ethoxy derivatives.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a ligand for biological receptors or enzymes.
Medicine: : It could be explored for its pharmacological properties, potentially leading to the development of new drugs.
Industry: : It might find use in the production of advanced materials or as a chemical intermediate.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of the sulfonamide group and the ethoxy moiety. Similar compounds might include other sulfonamides or ethoxy derivatives, but the combination of these groups in this particular structure sets it apart.
List of Similar Compounds
Sulfonamides: : General class of compounds containing the sulfonamide group.
Ethoxy derivatives: : Compounds containing an ethoxy group attached to a nitrogen atom.
Biological Activity
4-ethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide is a complex organic compound characterized by its sulfonamide functional group attached to a benzene ring. This compound exhibits potential biological activities that may be beneficial in various pharmacological applications. Understanding its biological activity is crucial for exploring its therapeutic potential.
Structural Characteristics
The compound features several key structural components:
- Benzene Ring : Substituted at the 4-position with an ethoxy group and at the 3-position with a methyl group.
- Sulfonamide Group : Known for its antibacterial properties, which may inhibit bacterial folic acid synthesis.
- Tetrahydroquinoline Moiety : This structure may contribute to diverse biological activities, including potential interactions with enzyme targets.
Structural Features | Details |
---|---|
Molecular Formula | C20H24N2O4S |
Molecular Weight | 372.5 g/mol |
Key Functional Groups | Ethoxy, Sulfonamide, Tetrahydroquinoline |
Antibacterial Activity
Sulfonamides are widely recognized for their antibacterial effects. They function by inhibiting the enzyme dihydropteroate synthase, which is crucial in bacterial folic acid synthesis. This mechanism suggests that this compound may exhibit similar antibacterial properties.
Cardiovascular Effects
Research on related benzene sulfonamides indicates potential cardiovascular effects. A study evaluated the impact of various benzenesulfonamides on isolated rat heart models, measuring changes in perfusion pressure and coronary resistance. Results indicated that certain derivatives could significantly alter perfusion pressure over time (Table 1).
Compound | Dose (nM) | Effect on Perfusion Pressure |
---|---|---|
Control | - | Baseline |
Benzene Sulfonamide | 0.001 | Decrease observed |
Compound 2 | 0.001 | Significant decrease |
Compound 3 | 0.001 | Moderate decrease |
This suggests that similar compounds may influence cardiovascular dynamics through interactions with calcium channels or other biomolecules.
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : Similar to other sulfonamides, it may inhibit enzymes involved in critical metabolic pathways.
- Receptor Interaction : The tetrahydroquinoline moiety could interact with various receptors or enzymes, potentially modulating neurotransmitter biosynthesis and exhibiting neuroprotective effects.
Case Studies and Research Findings
Although direct studies on this compound are scarce, related research provides insights into its potential applications:
- Antimicrobial Studies : Compounds with similar structures have shown effectiveness against various bacterial strains.
- Cardiovascular Research : Studies involving benzene sulfonamides have demonstrated their ability to modulate perfusion pressure and coronary resistance in animal models.
Properties
IUPAC Name |
4-ethoxy-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-3-20(23)22-13-5-6-15-7-8-16(14-19(15)22)21-27(24,25)18-11-9-17(10-12-18)26-4-2/h7-12,14,21H,3-6,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLSDVYJZXPYSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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